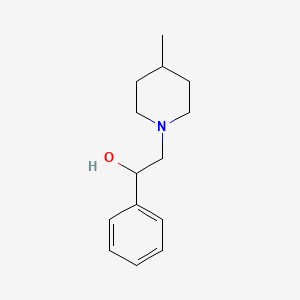
2-(4-Methyl-1-piperidinyl)-1-phenylethanol, AldrichCPR
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methyl-1-piperidinyl)-1-phenylethanol, AldrichCPR, is a chemical compound with the molecular formula C14H21NO. It is a member of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis. This compound is often used in research and development due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1-piperidinyl)-1-phenylethanol typically involves the reaction of 4-methylpiperidine with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Methyl-1-piperidinyl)-1-phenylethanol may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
化学反应分析
Types of Reactions
2-(4-Methyl-1-piperidinyl)-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halides or amines.
科学研究应用
2-(4-Methyl-1-piperidinyl)-1-phenylethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Methyl-1-piperidinyl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
2-(4-Methyl-1-piperidinyl)-1-phenylethanol can be compared with other similar compounds such as:
2-Phenyl-2-(1-piperidinyl)ethanol: Similar structure but different functional groups.
4-(4-Methyl-1-piperidinyl)-2-phenylquinazoline: Different core structure but similar piperidine moiety.
2-(4-Methyl-1-piperidinyl)ethanamine: Similar piperidine structure but different functional groups.
These comparisons highlight the unique properties of 2-(4-Methyl-1-piperidinyl)-1-phenylethanol, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-(4-methylpiperidin-1-yl)-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12-7-9-15(10-8-12)11-14(16)13-5-3-2-4-6-13/h2-6,12,14,16H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFFCDCYNQXPFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2,5-dichlorobenzoyl)-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7564332.png)
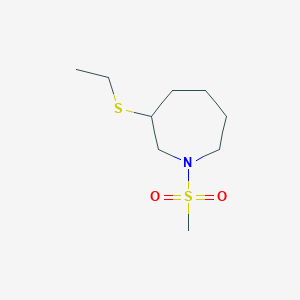
![N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide](/img/structure/B7564345.png)
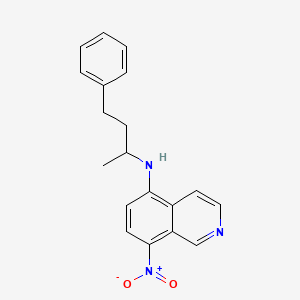
![2-methoxy-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide](/img/structure/B7564362.png)
![7a-methyl-5-oxo-N-[1-(oxolan-2-yl)ethyl]-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7564368.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]oxane-4-carboxamide](/img/structure/B7564379.png)
![1-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7564384.png)
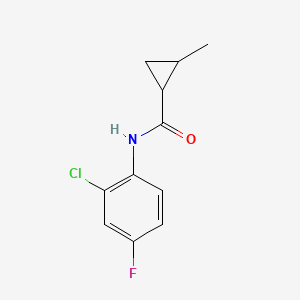

![4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7564403.png)
![4-[2-(2,5-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7564410.png)
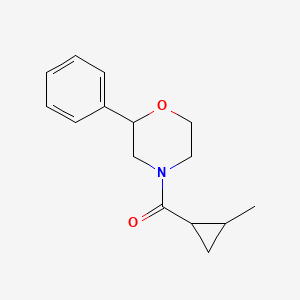
![5-methyl-5,7-bis(4-methylphenyl)-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7564423.png)
